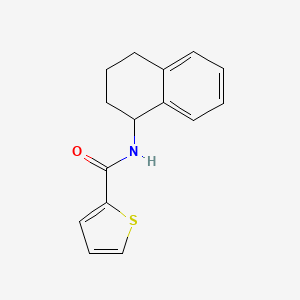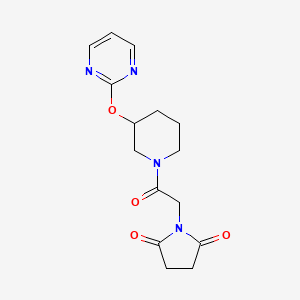![molecular formula C12H14FNO2 B2791073 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2034377-84-7](/img/structure/B2791073.png)
1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a synthetic organic compound belonging to the class of oxazepine derivatives This compound is characterized by the presence of a 7-fluoro substituent on the benzo[f][1,4]oxazepine ring system and a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can be achieved through a multi-step reaction process:
Step 1 Formation of the benzo[f][1,4]oxazepine core.: This often involves the cyclization of a suitable precursor, such as an o-fluorophenylamide, under acidic or basic conditions.
Step 2 Introduction of the 7-fluoro substituent: through a halogenation reaction. This is typically carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Step 3 Formation of the propan-1-one moiety: through a condensation reaction involving a suitable acetylating agent, like acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimized reaction conditions to improve yield and purity, such as:
Use of continuous flow reactors for precise temperature and reagent control.
Employing robust catalysts to expedite reactions and lower energy requirements.
Implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the ketone functional group using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone moiety can be achieved using agents such as sodium borohydride (NaBH₄) to yield the corresponding alcohol.
Substitution: The fluoro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation typically yields carboxylic acids.
Reduction usually results in secondary alcohols.
Substitution with nucleophiles produces corresponding substituted derivatives.
Scientific Research Applications
In Chemistry: 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It also serves as a model compound in studying the reactivity of oxazepine derivatives.
In Biology: This compound can be studied for its potential as a bioactive molecule. Its structural framework is similar to certain natural products, making it an interesting subject for biochemistry research.
In Medicine: Potential applications in the development of pharmaceuticals targeting specific receptors or enzymes. The fluoro group can enhance the compound's metabolic stability and binding affinity in drug design.
In Industry: May be used in the development of specialty chemicals or as a building block for synthesizing agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is highly dependent on its interaction with molecular targets. Possible mechanisms include:
Receptor Binding: The compound may act by binding to specific receptors on cell surfaces, initiating a cascade of biochemical events.
Enzyme Inhibition: It might inhibit certain enzymes by mimicking the enzyme's substrate, thereby blocking its activity.
Pathways Involved: These could involve common signaling pathways in cells, such as the MAPK/ERK pathway, which regulates cell division, or the PI3K/Akt pathway, which influences cell survival and metabolism.
Comparison with Similar Compounds
Compared to other oxazepine derivatives, 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one exhibits unique features due to its fluorine substituent, which can significantly alter its physicochemical properties and biological activity.
Similar Compounds Include:
1-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
1-(7-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Hope you find that illuminating! What sparked your interest in such an advanced compound?
Properties
IUPAC Name |
1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(15)14-5-6-16-11-4-3-10(13)7-9(11)8-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKDIJRKCRGPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2790990.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B2790992.png)
![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)
![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)

![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)
